1,2,4,4-Tetramethylcyclopentan-1-amine

Description

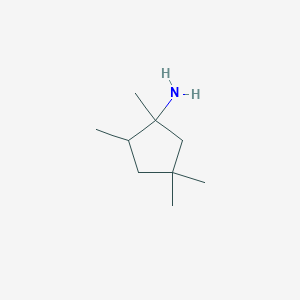

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1,2,4,4-tetramethylcyclopentan-1-amine |

InChI |

InChI=1S/C9H19N/c1-7-5-8(2,3)6-9(7,4)10/h7H,5-6,10H2,1-4H3 |

InChI Key |

CMYYXYQXWMGJCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1(C)N)(C)C |

Origin of Product |

United States |

Stereochemical Investigations of 1,2,4,4 Tetramethylcyclopentan 1 Amine and Its Analogs

Analysis of Stereogenic Centers and Chirality

The stereochemistry of 1,2,4,4-tetramethylcyclopentan-1-amine is defined by the spatial arrangement of its atoms. The molecule contains two potential stereogenic centers at the C1 and C2 positions. A stereogenic center is a carbon atom bonded to four different groups. uky.eduknowledgebin.org In this molecule, C1 is attached to an amine group, a methyl group, the C2 carbon, and the C5 carbon of the ring. Similarly, C2 is attached to a hydrogen atom, a methyl group, the C1 carbon, and the C3 carbon of the ring. The C4 carbon, bearing two methyl groups, is not a stereogenic center. The presence of two stereogenic centers means that the molecule can exist as a maximum of 2² or four stereoisomers. These isomers can exist as pairs of enantiomers and diastereomers.

Configurational Isomerism in Substituted Cyclopentane (B165970) Systems

Configurational isomers are stereoisomers that cannot be converted into one another by rotation around single bonds; breaking and reforming bonds is required. brainkart.comedubull.com In substituted cycloalkanes, this isomerism is most commonly observed as cis-trans isomerism. libretexts.org This arises because the ring structure prevents free rotation around the carbon-carbon single bonds. libretexts.org Substituents can either be on the same side of the ring's plane (cis) or on opposite sides (trans). brainkart.comlibretexts.org

For a disubstituted cyclopentane like 1,2-dimethylcyclopentane, two configurational isomers exist: cis-1,2-dimethylcyclopentane (B72798) and trans-1,2-dimethylcyclopentane. libretexts.org The cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces. These two compounds are diastereomers of each other. The trans isomer is chiral and exists as a pair of enantiomers, whereas the cis isomer is an achiral meso compound due to a plane of symmetry. In the case of this compound, the relative orientations of the amine group at C1 and the methyl group at C2 give rise to cis and trans diastereomers.

Influence of Methyl Substituents on Ring Conformation and Stereoisomerism

The cyclopentane ring is not planar. To relieve torsional strain that would be present in a planar structure, it adopts puckered conformations. libretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent atoms are displaced in opposite directions from the plane of the other three. utdallas.edu

The substituents on the ring significantly influence the preferred conformation and the stability of different stereoisomers. pressbooks.pub Substituents can occupy either pseudo-axial or pseudo-equatorial positions. Generally, conformations that place bulky substituents in pseudo-equatorial positions are more stable to minimize steric strain. researchgate.net

Conformational Dynamics and Amine Inversion

The dynamic behavior of this compound involves not only the puckering of the cyclopentane ring but also the inversion of the amine group's stereocenter.

Pyramidal Inversion at the Nitrogen Center in Cyclic Amines

Amines with three different substituents on the nitrogen atom are chiral. libretexts.org However, in most cases, the enantiomers cannot be resolved because they rapidly interconvert through a process called pyramidal inversion or nitrogen inversion. wikipedia.orglibretexts.org During this process, the nitrogen atom passes through a planar, sp²-hybridized transition state, causing the lone pair and the substituents to flip to the opposite side, much like an umbrella turning inside out. libretexts.org The energy barrier for this inversion in simple acyclic amines is typically low (around 6 kcal/mol for ammonia), allowing for rapid racemization at room temperature. libretexts.org

In cyclic amines, the ring structure can significantly affect the rate of inversion. The transition state for inversion requires a planar trigonal nitrogen center. Incorporating this geometry into a small ring system, like a three-membered aziridine (B145994) ring, introduces significant angle strain, leading to a much higher energy barrier for inversion compared to an acyclic amine. vaia.com

Factors Influencing Inversion Barriers in Substituted Cyclopentylamines

Several factors influence the energy barrier to pyramidal inversion in substituted cyclopentylamines. The primary factors are ring strain and steric effects. researchgate.netsemanticscholar.org

Ring Strain: For a cyclopentylamine (B150401), the transition state for nitrogen inversion requires the C-N-C bond angle within the ring to approach 120°. This is a significant deviation from the preferred tetrahedral angle of the ground state and the inherent angles of the puckered cyclopentane ring. This increase in angle strain raises the energy of the transition state, thus increasing the inversion barrier compared to an acyclic amine. vaia.comnih.gov

The table below summarizes typical nitrogen inversion barriers for various amines, illustrating the effect of ring structure.

| Amine | Ring Size | Inversion Barrier (kcal/mol) |

| Dimethylamine | Acyclic | 5.5 |

| Aziridine | 3-membered | 19.1 |

| Azetidine | 4-membered | 11.0 |

| Pyrrolidine | 5-membered | 7.4 |

| Piperidine | 6-membered | 6.1 |

Data compiled from various computational and experimental studies. Exact values may vary with the method of determination. vaia.com

As shown, the barrier is highest for the highly strained three-membered ring and decreases as the ring size approaches the flexibility of an acyclic system. For a substituted cyclopentylamine like pyrrolidine, the barrier is slightly elevated compared to an acyclic or six-membered ring amine.

Diastereoselective and Enantioselective Control in Synthesis

The synthesis of a specific stereoisomer of a polysubstituted cyclopentane like this compound requires precise control over the formation of its stereogenic centers. This is achieved through diastereoselective and enantioselective reactions.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This is often achieved by using a chiral substrate or reagent that directs the formation of a new stereocenter in a specific orientation relative to existing ones. For example, the reduction of a ketone precursor to the amine could be influenced by the existing methyl groups on the ring, favoring the approach of a reagent from the less sterically hindered face.

Enantioselective synthesis aims to produce one enantiomer in preference to the other. This typically involves the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction. Modern synthetic methods provide powerful tools for constructing functionalized cyclopentane rings with high stereocontrol. nih.gov Some relevant strategies include:

Organocatalytic Michael Additions: Chiral amine or squaramide catalysts can be used to perform enantioselective conjugate additions to cyclopentenone derivatives, establishing one or more stereocenters with high fidelity. rsc.org

Palladium-Catalyzed Cycloadditions: Reactions like the [3+2] cycloaddition of trimethylenemethane (TMM) with electron-deficient olefins, catalyzed by palladium complexes with chiral ligands, can build the five-membered ring while controlling the stereochemistry of the newly formed centers. researchgate.net

Multicomponent Reactions: Isocyanide-based multicomponent reactions can be designed to proceed with high diastereoselectivity, allowing for the rapid assembly of complex, polysubstituted cyclopentenyl frameworks from simple starting materials. nih.gov Subsequent stereoselective reduction of the double bond and functional group manipulation would lead to the desired saturated amine.

The choice of synthetic strategy would depend on the availability of starting materials and the desired stereochemical outcome. The table below outlines some modern catalytic approaches for stereoselective synthesis of five-membered rings.

| Reaction Type | Catalyst/Reagent | Key Feature |

| Michael Addition | Chiral Squaramide Catalyst | Enantioselective formation of C-S or C-C bonds on a cyclobutene (B1205218) or cyclopentene (B43876) core. rsc.org |

| [3+2] Cycloaddition | Palladium / Chiral Phosphoramidite Ligand | Constructs the cyclopentane ring with high diastereo- and enantioselectivity. researchgate.net |

| Intramolecular Multicomponent Reaction | Chiral Bifunctional Substrates | Diastereoselective synthesis of complex cyclopentenyl amines from simple inputs. nih.gov |

| Michael/Alkylation Cascade | Chiral Phase-Transfer Catalyst (e.g., (DHQ)₂AQN) | Enantioselective construction of spirocyclic systems, adaptable for cyclopentanes. researchgate.net |

These methods highlight the advanced state of asymmetric synthesis, which provides pathways to access specific, complex stereoisomers of molecules like this compound for further study.

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the existing stereocenters or structural features within the starting material to direct the formation of a new stereocenter. In the synthesis of substituted cyclopentylamines, the steric and electronic nature of the substituents on the cyclopentane ring precursor plays a crucial role in determining the facial selectivity of an incoming reagent.

A notable method for achieving high diastereoselectivity is through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence. nih.govacs.org This approach, applied to butenyl oxazolidines, facilitates the preparation of various trans-2-substituted cyclopentylamines with a high degree of stereocontrol. nih.govacs.org The trans isomer is predominantly formed due to a favored transition state that minimizes steric interactions. acs.org For instance, the choice of protecting groups can significantly influence selectivity; a bulky trityl group, which is less prone to metal chelation, can lead to complete stereoselectivity. acs.org

Another strategy involves isocyanide-based multicomponent reactions to create tetrasubstituted cyclopentenyl scaffolds. nih.gov In these reactions, the diastereoselectivity is governed by attractive non-covalent interactions between the isocyanide and the conjugated enol π-system, which favors a specific face for the attack on the imine intermediate. nih.gov This conformational rigidity introduced by the cyclic transition state leads to excellent diastereomeric ratios (dr). nih.gov

Table 1: Examples of Substrate-Controlled Diastereoselective Syntheses of Cyclopentylamine Analogs

| Reaction Type | Substrate Type | Key Reagents | Major Diastereomer | Diastereomeric Ratio (dr) |

| Hydrozirconation/Cyclization | Butenyl oxazolidines | Schwartz's reagent, Lewis Acids | trans | High |

| Multicomponent Reaction | Hemiacetals, Amines, Isocyanides | TFE, Microwave | cis (relative) | up to >99:1 |

| Aza-Michael Addition | Cyclopentenones | Aniline nucleophiles | Not specified | Excellent |

Catalyst-Controlled Enantioselectivity (e.g., Chiral Ligands, Organocatalysts, Biocatalysts)

When the substrate lacks sufficient directing ability, external chiral catalysts are employed to induce enantioselectivity. This approach is versatile and can be broadly categorized into methods using chiral ligands with metal catalysts, organocatalysts, and biocatalysts.

Chiral Ligands: Transition metal catalysis, in conjunction with chiral ligands, is a powerful tool for the enantioselective synthesis of chiral amines. frontiersin.orgnih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the substrate. For example, copper-catalyzed A³-coupling reactions of alkynes, aldehydes, and amines using chiral Pyrinap ligands can produce optically active propargylic amines with high enantioselectivity. nih.gov Mechanistic studies suggest that a monomeric copper(I) complex with a single chiral ligand is responsible for determining the enantioselectivity. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation using chiral phosphine (B1218219) ligands like TunePhos provides access to enantioenriched cyclic amines. nih.gov

Organocatalysts: Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.gov Chiral small organic molecules, such as secondary amines derived from cinchona alkaloids or chiral phosphoric acids, can effectively catalyze reactions to form chiral cyclopentanes. acs.orgdicp.ac.cn The organocatalytic domino Michael-Henry reaction, for instance, has been used to synthesize highly functionalized cyclopentanes with four stereogenic carbons, achieving excellent yields, complete diastereoselectivities, and high enantioselectivities (up to 96% ee). acs.org These catalysts operate by forming transient chiral intermediates, such as iminium or enamine ions, which then react stereoselectively. researchgate.net

Biocatalysts: Biocatalysis utilizes enzymes to perform chemical transformations with remarkable selectivity under mild conditions. nih.govcore.ac.uk For the synthesis of chiral amines, enzymes like ω-transaminases are particularly valuable. wiley.com They catalyze the transfer of an amine group from a donor molecule to a ketone acceptor, creating a new chiral amine with high enantiomeric purity. wiley.com This biocatalytic equivalent of reductive amination can be used to produce either the (R)- or (S)-enantiomer depending on the specific enzyme chosen. wiley.com The high chemo-, regio-, and enantioselectivity of enzymes makes them ideal for producing single-enantiomer pharmaceutical intermediates. core.ac.ukresearchgate.net

Table 2: Overview of Catalyst-Controlled Enantioselective Methods for Cyclopentylamine Analogs

| Catalytic System | Catalyst/Ligand Example | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Ligands | Pyrinap Ligands with CuBr | A³-Coupling | High |

| C₄-TunePhos with Palladium | Asymmetric Hydrogenation | 86–95% | |

| Organocatalysts | Chiral Secondary Amines | Domino Michael-Henry | 88–96% |

| Chiral Phosphoric Acid | 1,8-Conjugate Addition | High | |

| Biocatalysts | ω-Transaminases | Asymmetric Amination | >99% |

Resolution of Enantiomers (where applicable for related chiral cyclopentylamines)

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a process called chiral resolution is required to separate them. libretexts.org Since enantiomers have identical physical properties in an achiral environment, resolution methods rely on converting them into diastereomers, which have different physical properties and can be separated. libretexts.organkara.edu.tr

One of the most common methods is the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent (e.g., tartaric acid). libretexts.orgyoutube.com This reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomer can often be selectively crystallized from the solution. After separation, the chiral resolving agent is removed to yield the pure enantiomer of the amine. wikipedia.orgyoutube.com

Another powerful technique is chiral column chromatography. ankara.edu.tr In this method, the stationary phase of the chromatography column is made of a chiral material. iupac.org As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. ankara.edu.tr This differential interaction causes one enantiomer to travel through the column more slowly than the other, allowing for their separation. ankara.edu.triupac.org

Chemical Reactivity and Transformative Pathways of 1,2,4,4 Tetramethylcyclopentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) is the molecule's principal site of reactivity. Its nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to the synthesis of a diverse range of derivatives.

N-Alkylation: Primary amines readily undergo N-alkylation with alkyl halides or other alkylating agents to form secondary amines, which can be further alkylated to tertiary amines and quaternary ammonium (B1175870) salts. For 1,2,4,4-tetramethylcyclopentan-1-amine, the reaction with an alkyl halide (R-X) would proceed via a nucleophilic substitution mechanism.

However, the steric bulk imposed by the tetramethyl-substituted cyclopentane (B165970) ring may hinder the approach of the alkylating agent, potentially slowing the reaction rate compared to less hindered primary amines. Over-alkylation to the tertiary amine or quaternary salt can be a common side reaction, but can often be controlled by using a stoichiometric amount of the alkylating agent. Chloroformates are also utilized for the N-dealkylation of tertiary amines, a reverse process that highlights the dynamics of C-N bond transformations. nih.gov

Acylation: N-acylation occurs when the amine reacts with acylating agents such as acyl chlorides, acid anhydrides, or esters. This reaction is typically rapid and high-yielding, forming a stable amide bond. The reaction with an acyl chloride (RCOCl), for instance, is an efficient method for producing N-acylated derivatives. This transformation is a cornerstone of organic synthesis, allowing for the introduction of a carbonyl group adjacent to the nitrogen. ucl.ac.ukmasterorganicchemistry.com

The reaction of this compound with aldehydes or ketones provides a pathway to imines (Schiff bases) and secondary amines. libretexts.orglibretexts.org

Imine Formation: This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org The formation of the C=N double bond is a characteristic transformation of primary amines with carbonyl compounds. libretexts.orgmasterorganicchemistry.com

Reductive Amination: This process extends imine formation by subsequently reducing the C=N double bond to a C-N single bond, yielding a secondary amine. organic-chemistry.org This two-step, one-pot reaction is a powerful method for amine synthesis. researchgate.net The reduction can be achieved using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. organic-chemistry.orgresearchgate.net Reductive amination is a widely applied reaction in both laboratory and industrial settings for synthesizing diverse amine products. researchgate.net

The following table illustrates the expected products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Reactant | Intermediate Product (Imine) | Final Product (Secondary Amine via Reductive Amination) |

| Formaldehyde | N-(1,2,4,4-Tetramethylcyclopentyl)methanimine | N-Methyl-1,2,4,4-tetramethylcyclopentan-1-amine |

| Acetone | N-(Propan-2-ylidene)-1,2,4,4-tetramethylcyclopentan-1-amine | N-Isopropyl-1,2,4,4-tetramethylcyclopentan-1-amine |

| Cyclohexanone | N-(Cyclohexylidene)-1,2,4,4-tetramethylcyclopentan-1-amine | N-Cyclohexyl-1,2,4,4-tetramethylcyclopentan-1-amine |

| Benzaldehyde | N-Benzylidene-1,2,4,4-tetramethylcyclopentan-1-amine | N-Benzyl-1,2,4,4-tetramethylcyclopentan-1-amine |

This table represents expected products based on general chemical principles.

The nucleophilic amine can react with a wide variety of other electrophilic reagents. For example, reaction with cyanogen (B1215507) bromide leads to the formation of a cyanamide, which can be a useful intermediate for further synthetic transformations in a process known as the von Braun reaction. nih.gov Another class of electrophiles are isocyanates and isothiocyanates, which would react with the amine to form urea (B33335) and thiourea (B124793) derivatives, respectively. The reaction with carbon disulfide could also be envisaged, typically leading to dithiocarbamates.

Amide Formation: As mentioned under acylation, the formation of an amide bond is a key reaction of primary amines. This can be achieved by reacting this compound with a carboxylic acid, often in the presence of a coupling agent (like DCC or EDC) to activate the carboxylic acid. ucl.ac.ukmasterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used. ucl.ac.uk The amide linkage is a stable and common functional group in many biologically active molecules and polymers.

Sulfonamide Formation: In a similar fashion, the amine can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction, known as the Hinsberg test for amines, is robust and generally provides high yields. The resulting sulfonamide derivatives often exhibit distinct chemical and biological properties. nih.gov

The table below provides examples of potential amide and sulfonamide derivatives.

| Acylating/Sulfonylating Agent | Product Name | Product Class |

| Acetyl Chloride | N-(1,2,4,4-Tetramethylcyclopentyl)acetamide | Amide |

| Benzoyl Chloride | N-(1,2,4,4-Tetramethylcyclopentyl)benzamide | Amide |

| Benzenesulfonyl Chloride | N-(1,2,4,4-Tetramethylcyclopentyl)benzenesulfonamide | Sulfonamide |

| p-Toluenesulfonyl Chloride | N-(1,2,4,4-Tetramethylcyclopentyl)-4-methylbenzenesulfonamide | Sulfonamide |

This table represents expected products based on general chemical principles.

Cyclopentane Ring Reactivity and Functionalization

The saturated carbocyclic framework of this compound is generally unreactive due to the strength of its C-C and C-H single bonds. However, modern synthetic methods have enabled the selective functionalization of such inert bonds.

The direct conversion of C-H bonds into C-C, C-N, or C-O bonds is a significant goal in organic synthesis as it offers a more atom-economical approach to complex molecules. nih.gov For this compound, C-H functionalization could theoretically occur at several positions on the cyclopentane ring.

A common strategy involves the use of a directing group, which positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov The amine functionality (or a derivative thereof) in the target molecule could potentially serve as such a directing group. For instance, after conversion to an amide or another suitable group, it could direct a palladium or rhodium catalyst to activate a C-H bond at a sterically accessible position. However, the presence of multiple methyl groups introduces significant steric hindrance and a variety of C-H bonds (primary, secondary, and tertiary), making regioselectivity a considerable challenge. Research in this area has shown that even strained rings like cyclobutanes can undergo selective C-H functionalization, suggesting that with the right catalyst and directing group system, controlled modification of the cyclopentane ring of this compound may be achievable. nih.gov

Potential for Ring-Opening or Rearrangement Reactions

The cyclopentane ring is a relatively stable five-membered carbocycle with minimal ring strain compared to cyclopropane (B1198618) or cyclobutane. Consequently, ring-opening reactions of the carbon skeleton are not facile and require significant energy input, typically under conditions such as pyrolysis or in the presence of specific catalysts. For this compound, cleavage of a carbon-carbon bond within the ring would necessitate overcoming a high activation energy barrier and is generally not an expected pathway under standard laboratory conditions. arxiv.org

Rearrangement reactions, such as carbocation-mediated Wagner-Meerwein rearrangements, could theoretically occur if a reactive intermediate is formed, for instance, through diazotization of the primary amine. However, the stability of the cyclopentyl system and the specific substitution pattern would influence the favorability and outcome of any such rearrangement. Without experimental data, predicting a specific rearrangement pathway remains speculative.

Oxidative and Reductive Transformations of the Amine Group

The primary amine group is the principal site of oxidative and reductive activity in the molecule. As the nitrogen atom is in its most reduced state, the amine group itself cannot be further reduced. Therefore, transformations in this category are exclusively oxidative.

Oxidation of primary amines can lead to a variety of products depending on the oxidant used and the reaction conditions. Potential products from the oxidation of this compound could include the corresponding nitroso, nitro, or imine compounds. The significant steric hindrance provided by the adjacent methyl and gem-dimethyl groups would likely influence the rate and feasibility of these transformations, potentially requiring more potent oxidizing agents compared to less hindered amines.

Dehydrogenation of the amine group can lead to the formation of an imine. This process typically involves the removal of two hydrogen atoms from the amine and the adjacent carbon. However, in this compound, the carbon atom bearing the amine group is tertiary and has no hydrogen atoms attached. Therefore, direct intramolecular dehydrogenation to form a simple imine is not possible.

Alternatively, oxidative dehydrogenative coupling reactions with other molecules are a possibility. For instance, in the presence of a suitable catalyst and oxidant, coupling with another nucleophile could occur. Another potential pathway involves dehydrogenation of the ring itself, although this is a high-energy process and less common for saturated carbocycles unless specific catalytic systems are employed.

Reactions as a Primary Amine and Derivatives

As a primary amine, this compound is expected to undergo a range of characteristic reactions, acting as a nucleophile and a base. The steric bulk imposed by the four methyl groups on the cyclopentane ring is a critical factor that will likely modulate its reactivity, potentially slowing down reaction rates compared to simpler primary amines. libretexts.org

Key reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This is a fundamental reaction for primary amines. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. libretexts.org

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and reversible. libretexts.org Given the steric hindrance around the amine, the reaction rate with bulky carbonyl compounds may be significantly reduced.

Alkylation: Nucleophilic attack on alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts. Over-alkylation is a common issue, and the steric hindrance in this specific molecule might help in controlling the extent of alkylation. libretexts.org

These reactions allow for the synthesis of a wide array of derivatives, enabling the modification of the molecule's physical and chemical properties.

Illustrative Reactions and Derivatives

The following tables provide examples of the types of reactions and derivatives expected for this compound based on the general reactivity of sterically hindered primary amines.

| Reaction Type | Reactant | General Product Structure | Derivative Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | |

| Sulfonylation | Tosyl Chloride | Sulfonamide | |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) | |

| Alkylation | Methyl Iodide | Secondary Amine |

Advanced Spectroscopic and Structural Elucidation Techniques for 1,2,4,4 Tetramethylcyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1,2,4,4-tetramethylcyclopentan-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms.

¹H NMR and ¹³C NMR for Backbone and Substituent Characterization

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various magnetically non-equivalent protons in the molecule. The chemical shifts, integration values, and coupling patterns of these signals would provide initial information about the cyclopentane (B165970) ring protons and the four methyl groups.

Similarly, the ¹³C NMR spectrum offers a count of the unique carbon environments within the molecule. An experimental ¹³C NMR spectrum for a compound with the same molecular formula (C9H19N) shows signals that can be tentatively assigned to the carbon atoms of the this compound structure. However, it is crucial to note that this spectrum was found in a database with a conflicting compound name, necessitating further verification for definitive assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. | No. of Protons | Coupling Type | Predicted Chemical Shift (ppm) |

|---|

Table 2: Experimental ¹³C NMR Data (Potentially of this compound)

| Chemical Shift (ppm) |

|---|

| 27.5 |

| 30.5 |

| 33.0 |

| 42.0 |

| 50.0 |

| 51.0 |

Note: The data in Table 2 is from an experimental spectrum of a compound with the formula C9H19N, but its identity as this compound is not definitively confirmed.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of the atoms in this compound, a suite of 2D NMR experiments is indispensable.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons on the cyclopentane ring and potentially between methyl groups and the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the methyl groups to the specific carbon atoms of the cyclopentane ring, confirming the 1,2,4,4-substitution pattern. For instance, correlations would be expected between the protons of the methyl groups and the quaternary carbon at position 4, as well as the carbons at positions 1, 2, and 3.

Currently, no specific experimental 2D NMR data for this compound has been identified in the public domain.

NOESY/ROESY for Stereochemical and Conformational Analysis

The stereochemistry and preferred conformation of this compound can be investigated using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, the relative stereochemistry of the substituents on the cyclopentane ring can be determined. For example, the spatial relationship between the amine group at C1 and the methyl group at C2, as well as the orientation of the other methyl groups, could be elucidated. This information is vital for understanding the three-dimensional shape of the molecule. As with other 2D NMR techniques, specific NOESY or ROESY data for this compound are not currently available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

For this compound, the molecular ion peak (M+) in an electron ionization (EI) mass spectrum would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group or cleavage of the cyclopentane ring, providing further structural evidence.

Table 3: GC-MS Data for the Related Compound 1,2,4,4-Tetramethylcyclopentene

| m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

A successful single-crystal X-ray diffraction analysis of this compound or a suitable crystalline derivative would definitively confirm its molecular structure, including the relative and absolute stereochemistry of the substituents on the cyclopentane ring. This would provide an exact model of the molecule in the solid state. To date, no published crystal structure for this compound has been found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H) and alkane (C-H) functionalities.

N-H Stretching: Primary amines typically exhibit two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: The presence of the cyclopentane ring and methyl groups would result in strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region.

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹.

While a specific IR spectrum for this compound is not available, the IR spectrum of the related compound 1,2,4,4-tetramethylcyclopentene has been recorded. The interpretation of the IR spectrum for cyclopentane itself shows prominent C-H stretching and bending deformations around 2900 cm⁻¹ and 1460 cm⁻¹, respectively.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4,4-Tetramethylcyclopentene |

Broader Academic Research Implications of Substituted Cyclopentylamines

Contribution to Methodological Advancements in Organic Synthesis

The study of substituted cyclopentylamines has been a fertile ground for the development of novel synthetic methodologies. nih.gov These compounds serve as important intermediates in the synthesis of more complex molecules, driving the innovation of new chemical reactions and strategies. nih.gov

One of the key areas of advancement is the diastereoselective synthesis of trans-2-substituted cyclopentylamines. nih.gov Researchers have developed tandem hydrozirconation/Lewis acid-mediated cyclization sequences to prepare these compounds with high diastereoselectivity. nih.gov This method has proven to be a versatile tool for creating a diverse range of substituted cyclopentylamines, which are valuable synthetic intermediates. nih.gov The utility of these intermediates has been demonstrated in the synthesis of biologically active molecules such as (±)-Rodocaine and (±)-trans-pentacin. nih.gov

Furthermore, the synthesis of functionalized cyclopentylamines has been explored through various catalytic processes. For instance, the catalytic asymmetric [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates has been shown to produce chiral cyclopentyl β-amino esters in high yield and with excellent stereocontrol. scispace.com These products can be further transformed into highly functionalized cyclopentyl β-amino acids and 3-aminocyclopentanones, showcasing the methodological importance of this approach. scispace.com

The development of synthetic routes to aminocyclopentitols, a family of natural compounds often exhibiting glycosidase inhibitory activity, has also benefited from research into substituted cyclopentylamines. mdpi.com Methodologies involving the ring-opening of bicyclic vinyl aziridines provide access to aminocyclopentene intermediates, which can be further elaborated. mdpi.com This highlights the role of cyclopentylamine (B150401) derivatives in the synthesis of natural products and their analogues.

The table below summarizes some of the methodological advancements involving substituted cyclopentylamines.

| Methodology | Reactants/Precursors | Product Type | Key Features | Reference |

| Tandem Hydrozirconation/Cyclization | Butenyl oxazolidines | trans-2-substituted cyclopentylamines | High diastereoselectivity, versatile intermediates | nih.gov |

| Catalytic Asymmetric [3+2] Cycloaddition | Enecarbamates and enoldiazoacetates | Chiral cyclopentyl β-amino esters | High yield and enantioselectivity, excellent diastereocontrol | scispace.com |

| Ring-Opening of Bicyclic Vinyl Aziridines | Bicyclic vinyl aziridines and nucleophiles | Aminocyclopentitols and their precursors | Access to biologically relevant scaffolds | mdpi.com |

| Copper-Catalyzed [3+2] Cycloadditions | N-tosylcyclopropylamine with alkynes/alkenes | Aminated cyclopentene (B43876) and cyclopentane (B165970) derivatives | Operationally simple, economically affordable | organic-chemistry.org |

Fundamental Studies in Stereochemistry and Conformational Analysis

Substituted cyclopentylamines provide excellent models for fundamental studies in stereochemistry and conformational analysis. The five-membered ring of cyclopentane is not planar and exists in various puckered conformations, such as the envelope and twist forms, to relieve torsional strain. libretexts.org The introduction of substituents further complicates this conformational landscape, making them intriguing subjects for detailed stereochemical investigation.

The stereochemical outcome of reactions involving cyclopentylamine derivatives is highly dependent on the conformation of the ring and the orientation of the substituents. nih.gov For instance, in the development of norepinephrine (B1679862) transporter (NET) inhibitors based on an N,2-substituted cycloalkylamine scaffold, the pharmacological characterization of all eight stereoisomers of a potent compound revealed that the inhibitory potencies were significantly influenced by the stereochemistry, with a trans-orientation of the N,2-substituents on the cyclopentyl moiety being favored. nih.gov This demonstrates the critical role of stereochemistry in determining the biological activity of these compounds.

Molecular docking studies have been employed to understand the key interactions between substituted cyclopentylamines and their biological targets, highlighting the impact of the three-dimensional structure on binding affinity. nih.gov These computational methods, in conjunction with experimental data, provide valuable insights into the structure-activity relationships of these molecules.

The principles of orbital symmetry have been shown to be applicable even in highly reactive systems involving cyclopentane derivatives, such as the [2+4] cycloaddition of cyclopentyne (B14760497) with diastereomeric 1,3-dienes, which proceeds with high stereoselectivity. researchgate.net Such studies contribute to a deeper understanding of the fundamental principles governing chemical reactivity and stereochemistry.

The conformational preferences of substituted cyclic systems are a key area of study. While detailed conformational analysis of 1,2,4,4-Tetramethylcyclopentan-1-amine itself is not widely published, the principles are derived from extensive studies on related cycloalkanes. For cyclopentane, the energy barrier between the common envelope and twist conformations is low, leading to rapid interconversion. Substituents influence the preferred conformation to minimize steric interactions. For example, in substituted cyclohexanes, there is a clear preference for bulky substituents to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. mvpsvktcollege.ac.in Similar principles, though more complex due to the greater flexibility and lower symmetry of the cyclopentane ring, govern the conformational behavior of substituted cyclopentanes.

Exploration of Novel Chiral Auxiliaries and Catalysts

A significant area of research involving substituted cyclopentylamines is their use as chiral auxiliaries and catalysts in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. sigmaaldrich.com This strategy is widely employed in the synthesis of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals and other biologically active molecules. wikipedia.org

While specific examples detailing this compound as a chiral auxiliary are not prominent in the literature, the broader class of chiral amines and their derivatives are extensively used. The general principle involves the formation of a covalent bond between the chiral auxiliary and the substrate, thereby creating a chiral environment that directs the approach of a reagent to one of the two faces of the prochiral center.

Furthermore, chiral cyclopentylamine derivatives can be incorporated into ligands for metal-based catalysts or used directly as organocatalysts to promote enantioselective transformations. nih.govmdpi.com The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of a vast array of optically active compounds with high efficiency and selectivity. nih.govfrontiersin.org Chiral cyclopentadienyl (B1206354) (Cp) ligands, for example, have been successfully applied in a broad range of metal-catalyzed reactions, including the functionalization of C-H bonds. nih.gov

The effectiveness of a chiral auxiliary or catalyst is determined by its ability to induce high levels of stereoselectivity in a chemical transformation. The structural rigidity and well-defined stereochemistry of many substituted cyclopentylamines make them attractive candidates for this purpose. Research in this area continues to focus on the rational design and synthesis of new chiral cyclopentylamine-based auxiliaries and catalysts with improved performance and broader applicability in asymmetric synthesis.

The following table lists some well-established classes of chiral auxiliaries, illustrating the context into which novel cyclopentylamine-based structures would fit.

| Chiral Auxiliary Class | Origin/Precursor | Typical Applications | Reference |

| Oxazolidinones | Amino acids, amino alcohols | Aldol reactions, alkylation reactions, Diels-Alder reactions | |

| Camphorsultam | Camphor | Aldol reactions, Michael additions, Claisen rearrangements | wikipedia.org |

| Pseudoephedrine | Ephedra plant | Alkylation of enolates | wikipedia.org |

| SAMP/RAMP | (S)-proline / (R)-glutamic acid | Asymmetric alkylation of aldehydes and ketones |

Future Research Directions and Unresolved Challenges in the Chemistry of 1,2,4,4 Tetramethylcyclopentan 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the chemistry of 1,2,4,4-tetramethylcyclopentan-1-amine is the development of efficient and environmentally benign methods for its construction. Traditional synthetic approaches to such polysubstituted carbocycles often suffer from multiple steps, low yields, and the use of hazardous reagents.

Future research will focus on creating more streamlined synthetic pathways. This includes the design of novel catalytic systems that can construct the cyclopentane (B165970) ring and install the required functional groups in a single, atom-economical step. For instance, tandem reactions that form multiple carbon-carbon bonds in one pot are a promising avenue. uq.edu.au Furthermore, the principles of green chemistry are paramount, encouraging the use of biocatalysts, such as enzymes, which can perform highly selective transformations under mild, aqueous conditions. nih.govrsc.org The development of chemoenzymatic routes, which combine the best of traditional organic synthesis and biocatalysis, could lead to more sustainable and efficient manufacturing processes for complex amines. nih.gov The use of earth-abundant metal catalysts, like cobalt, also represents a more sustainable alternative to precious metals often used in synthesis. bioengineer.org

Table 1: Approaches for Sustainable Synthesis

| Synthetic Strategy | Key Advantages | Associated Challenges |

|---|---|---|

| Catalytic Cascade Reactions | Increased efficiency, reduced step count, less waste | Requires development of highly specialized catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and substrate scope can be limited |

| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes | Compatibility issues between chemical and biological steps |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact compared to precious metals | Catalyst activity and selectivity may need extensive optimization |

Deeper Understanding of Stereochemical Control in Complex Systems

The structure of this compound contains two adjacent stereocenters (at the C1 and C2 positions), making precise control over its three-dimensional arrangement a significant challenge. The presence of a quaternary carbon at the C4 position further complicates synthetic efforts by creating substantial steric hindrance.

Achieving high levels of diastereoselectivity and, if desired, enantioselectivity is a major unresolved issue. Future research must focus on developing new stereoselective synthetic methods that can effectively navigate the sterically congested environment of the molecule. This could involve the design of novel chiral catalysts or auxiliaries that can precisely control the approach of reagents to the cyclopentane core. beilstein-journals.org For example, a key nitro-Mannich reaction has been used to establish relative stereochemistry in the synthesis of other complex nitrogen-containing rings. beilstein-journals.org Understanding how the spatial arrangement of substituents on a ring impacts biological interactions is critical, making access to all possible stereoisomers highly desirable. bioengineer.org A deeper mechanistic understanding of the transition states that govern stereochemical outcomes will be essential for the rational design of such selective reactions.

Integration of Advanced Computational Methods for Predictive Synthesis

The trial-and-error nature of complex organic synthesis can be time-consuming and resource-intensive. Advanced computational methods offer a powerful tool to accelerate the development of synthetic routes by providing predictive insights.

The integration of computational chemistry and machine learning is poised to revolutionize synthesis planning. researchgate.net For a target like this compound, quantum mechanical calculations can be used to model reaction pathways, predict product distributions, and rationalize complex stereochemical outcomes. nih.gov Machine learning algorithms, trained on vast datasets of known reactions, can help predict the success of a given transformation or even suggest novel synthetic routes. nih.govresearchgate.net These "in silico" approaches can prescreen potential starting materials and catalysts, allowing researchers to focus their experimental efforts on the most promising candidates. mit.edu However, improving the accuracy of these predictive models for mechanistically complex and novel reactions remains a significant challenge. nih.govresearchgate.net

Table 2: Computational Tools in Predictive Synthesis

| Computational Method | Application in Synthesis | Current Limitation |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Modeling reaction mechanisms and transition states, predicting stereoselectivity | Computationally expensive for large systems |

| Machine Learning / AI | Predicting reaction outcomes, retrosynthesis planning, discovering new reactions | Accuracy is dependent on the quality and size of training data; struggles with novel reactivity |

| Knowledge-Based Systems | Generating synthetic pathways based on databases of known reaction rules | Less effective for discovering fundamentally new synthetic routes |

Exploration of New Reactivity Modes and Derivatization Opportunities

The primary amine group on the this compound scaffold is a key functional handle for further chemical modification. However, its reactivity is likely influenced by the significant steric hindrance imposed by the four neighboring methyl groups.

A key area for future research is to explore how this steric environment affects the reactivity of the amine and to develop new methods for its derivatization. This could involve investigating novel coupling reactions or C-N bond-forming strategies that can overcome the steric challenge. rsc.org Furthermore, the unique, rigid, and congested structure of the cyclopentyl backbone could be exploited to create derivatives with novel properties. By synthesizing a library of compounds based on this scaffold, it may be possible to discover molecules with interesting applications in fields such as medicinal chemistry or materials science. The exploration of multicomponent reactions, which can form complex molecules and create multiple new bonds in a single step, could be a particularly efficient strategy for generating diverse derivatives. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.